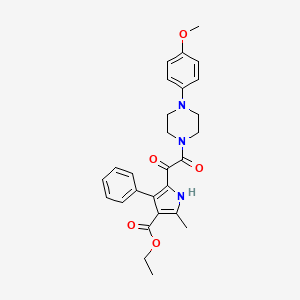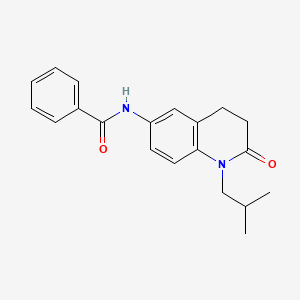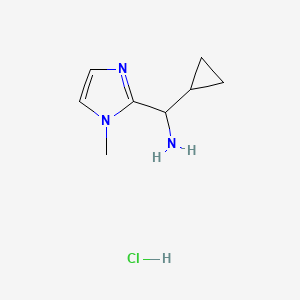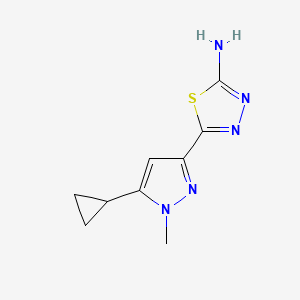
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one” is a type of chromenone, which is a class of organic compounds characterized by a pyran ring fused to a ketone. The “4-methoxyphenyl” and “2-methylallyl” groups are substituents on the chromenone structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a chromenone core with a “4-methoxyphenyl” group attached at the 3-position and a “2-methylallyl” group attached at the 7-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the chromenone core and the substituents. The carbonyl group in the chromenone could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its chromenone core and the attached substituents. For example, the presence of the methoxy and methylallyl groups could impact the compound’s solubility .Applications De Recherche Scientifique
Antibacterial Effects
Research on chromen-2-one derivatives, like the synthesis of new compounds with 4-hydroxy-chromen-2-one as a base, demonstrates significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds are characterized using advanced methods like IR spectra, 1H-NMR, and 13C-NMR, indicating their potential in the development of novel antibacterial agents (Behrami & Dobroshi, 2019).
Catalytic Applications in Organic Synthesis
The catalytic properties of novel polystyrene-supported catalysts were tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, a process useful for the synthesis of Warfarin and its analogues. This demonstrates the role of chromen-2-one derivatives in facilitating environmentally friendly synthesis methods, showcasing their potential in organic synthesis (Alonzi et al., 2014).
Phototransformation Studies
The phototransformation of chromenones has been studied, revealing unique regioselective photocyclisation and dealkoxylation reactions. These findings contribute to our understanding of how chromen-2-one derivatives behave under light, which could be essential for developing photoreactive materials or understanding their stability under various conditions (Khanna et al., 2015).
Antimicrobial and Anti-inflammatory Effects
Compounds isolated from sources like Belamcanda chinensis, which include chromen-2-one derivatives, have been reported to possess antimicrobiotic and anti-inflammatory effects. This highlights their potential use in developing new drugs or treatments for inflammation and infections (Liu et al., 2008).
Photovoltaic Properties
Chromen-2-one-based organic dyes have been tested as photosensitizers in solar cells, with studies focusing on their electronic and photovoltaic properties. This research indicates that chromen-2-one derivatives could play a significant role in the development of dye-sensitized solar cells, contributing to renewable energy technologies (Gad et al., 2020).
Mécanisme D'action
Mode of Action
The mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-23-17-9-6-15-10-18(20(21)24-19(15)11-17)14-4-7-16(22-3)8-5-14/h4-11H,1,12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOTYYDANOAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)


![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)




![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

